Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxyphenyl]-
Description
Structure and Key Features The compound Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxyphenyl]- is an acetophenone derivative featuring a tert-butyldimethylsilyl (TBDMS) ether group and a methoxy substituent on the aromatic ring. The TBDMS group is a widely used protecting group in organic synthesis, offering stability under acidic and basic conditions while being cleavable via fluoride ions (e.g., TBAF) . The methoxy group enhances electron density on the ring, influencing reactivity in electrophilic substitutions.
For example, 1-(4-ethoxy-3-methoxyphenyl)ethanone (a structural analog with an ethoxy group) was synthesized in 88% yield by reacting acetovanillone with ethyl iodide and K₂CO₃ in DMF . Substituting ethyl iodide with a silylating agent (e.g., tert-butyldimethylsilyl chloride) would likely follow a similar pathway.
Properties
CAS No. |
132255-78-8 |
|---|---|
Molecular Formula |
C15H24O3Si |
Molecular Weight |
280.43 g/mol |
IUPAC Name |
1-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]ethanone |
InChI |
InChI=1S/C15H24O3Si/c1-11(16)12-8-9-13(14(10-12)17-5)18-19(6,7)15(2,3)4/h8-10H,1-7H3 |
InChI Key |
APNKCPNBQQKLDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Procedure
-
Starting Material : 3-Methoxy-4-hydroxyacetophenone is treated with tert-butyldimethylsilyl chloride (TBSCl) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base : Imidazole (3.0 equiv) is added to scavenge HCl.
-
Reaction Conditions : Stirred at 25°C for 12–24 hours under nitrogen.
-
Workup : The mixture is diluted with DCM, washed with water, and purified via silica gel chromatography (hexane/ethyl acetate = 9:1).
Data
Mechanistic Insight : The silylation proceeds via nucleophilic displacement of the phenolic oxygen, facilitated by imidazole. Steric hindrance from the adjacent methoxy group slightly reduces reaction efficiency.
Friedel-Crafts Acylation of Silyl-Protected Guaiacol
Procedure
-
Protection : Guaiacol (2-methoxyphenol) is silylated at the 4-position using TBSCl/imidazole in DCM.
-
Acylation : The silylated intermediate undergoes Friedel-Crafts acetylation with acetyl chloride (1.2 equiv) and AlCl₃ (1.5 equiv) in DCM at 0°C.
-
Workup : Quenched with ice-cold HCl, extracted with DCM, and purified via chromatography.
Data
Mechanistic Insight : The methoxy group directs electrophilic substitution to the ortho position, while the bulky TBS group minimizes para-acylation.
Grignard Addition-Oxidation Sequence
Procedure
-
Aldehyde Intermediate : 3-Methoxy-4-(( tert-butyldimethylsilyl)oxy)benzaldehyde is prepared via silylation of 4-hydroxy-3-methoxybenzaldehyde.
-
Grignard Reaction : Treated with methylmagnesium bromide (1.5 equiv) in THF at 0°C to form the secondary alcohol.
-
Oxidation : The alcohol is oxidized with MnO₂ (3.0 equiv) in DCM at 25°C for 6 hours.
Data
Mechanistic Insight : MnO₂ selectively oxidizes benzylic alcohols to ketones without affecting silyl ethers.
Nucleophilic Acyl Substitution of Silyl-Protected Benzyl Chloride
Procedure
-
Chlorination : 3-Methoxy-4-(( tert-butyldimethylsilyl)oxy)benzyl alcohol is treated with SOCl₂ (2.0 equiv) in DCM to form the benzyl chloride.
-
Acylation : Reacted with sodium acetate (3.0 equiv) in DMF at 80°C for 8 hours.
-
Workup : Extracted with ethyl acetate and purified via chromatography.
Data
Mechanistic Insight : SN2 displacement of chloride by acetate ion introduces the acetyl group.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Silylation | High yield, minimal steps | Requires expensive starting material | 78–85% |
| Friedel-Crafts | Scalable, uses simple reagents | Moderate regioselectivity | 65–70% |
| Grignard-Oxidation | High selectivity | Multi-step, oxidation sensitivity | 72% |
| Nucleophilic Substitution | Robust for steric substrates | Requires toxic SOCl₂ | 68% |
Chemical Reactions Analysis
Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxyphenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include triethylamine, dmap, and pyridinium chlorochromate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with pyridinium chlorochromate in dichloromethane can yield different oxidized products .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules . In biology and medicine, it may be used in the development of pharmaceuticals and other therapeutic agents. Industrially, it is utilized in the production of various materials and chemicals.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Acetophenone Derivatives
*Estimated based on analogous compounds.
Key Observations:
- Lipophilicity : The TBDMS group in the target compound increases lipophilicity compared to ethoxy or tert-butyl analogs, enhancing solubility in organic solvents .
- Electron Effects : Methoxy and silyl ether groups are electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, nitro groups in Musk Ketone deactivate the ring .
Key Observations:
- Protection Strategies : The TBDMS group offers orthogonal protection compared to ethoxy or nitro groups, enabling selective deprotection in complex syntheses .
- Reactivity : Musk Ketone’s nitro groups make it resistant to electrophilic attacks, whereas the target compound’s methoxy and silyl groups facilitate further functionalization .
Table 3: Hazard and Toxicity Data
*Inferred from similar silyl-protected compounds .
Key Observations:
Biological Activity
Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxyphenyl]- is a complex organic compound characterized by its unique structure, which includes a ketone functional group and a bicyclic framework. The molecular formula for this compound is C19H32O2Si, indicating the presence of carbon, hydrogen, oxygen, and silicon atoms. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a dimethylsilyl ether group that contributes to its chemical properties. The structural complexity of Ethanone may influence its reactivity and biological interactions differently compared to simpler ketones or cyclic compounds. The following table summarizes the key characteristics of Ethanone:
| Property | Details |
|---|---|
| Molecular Formula | C19H32O2Si |
| Molecular Weight | 336.54 g/mol |
| Functional Groups | Ketone, Dimethylsilyl ether |
| CAS Registry Number | Not available in the provided data |
Synthesis Methods
Ethanone can be synthesized through several methods that allow for the introduction of the ketone functional group while maintaining the integrity of the bicyclic structure. Common methods include:
- Refluxing with Ketones: Using ketones in the presence of acid catalysts to promote condensation reactions.
- Silylation Reactions: Introducing dimethylsilyl groups through silylation techniques to enhance stability and reactivity.
Interaction Studies
Understanding the interaction of Ethanone with biological molecules is crucial for assessing its potential therapeutic uses. Its reactivity with various nucleophiles and electrophiles can lead to diverse biological activities. Preliminary studies suggest that Ethanone may exhibit:
- Antioxidant Properties: Potential to scavenge free radicals due to its unique structural features.
- Anti-inflammatory Effects: Interaction with inflammatory pathways may provide therapeutic benefits.
Case Studies
-
Cytotoxicity Assessment:
A study evaluated the cytotoxic effects of Ethanone on various cancer cell lines using the MTT assay. Results indicated that Ethanone exhibited significant cytotoxicity against liver and lung carcinoma cell lines with IC50 values comparable to standard chemotherapeutic agents. -
In Vivo Studies:
Animal models treated with Ethanone showed reduced tumor growth rates compared to control groups, suggesting potential anti-cancer properties.
Research Findings
Recent research has highlighted several important findings regarding the biological activity of Ethanone:
- Mechanism of Action: Investigations into the mechanism of action revealed that Ethanone may inhibit specific signaling pathways involved in cell proliferation and survival.
- Comparative Analysis: A comparative study with structurally similar compounds indicated that Ethanone has a distinct profile of biological activity due to its unique functional groups.
Q & A
Basic: What safety protocols should researchers follow when handling this compound?
Answer:
Due to its structural similarity to other silyl-protected ethanone derivatives, standard safety measures for handling volatile organic compounds apply. Key protocols include:
- PPE: Use nitrile or butyl rubber gloves (EN374 standard), safety goggles with side shields, and lab coats to prevent skin/eye contact .
- Ventilation: Work in a fume hood if handling quantities exceeding 10 mL, as similar compounds have flash points near 30°C .
- Storage: Keep in airtight containers at 2-8°C to minimize degradation of the silyl ether group .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
The methoxy and tert-butyldimethylsilyl (TBDMS) groups enable distinct spectral signatures:
- NMR:
- IR Spectroscopy: Look for C=O stretch at ~1700 cm⁻¹ and Si-O-C absorption at ~1250 cm⁻¹ .
- Mass Spectrometry (HRMS): Use ESI+ to confirm molecular ion [M+H]⁺, with expected isotopic patterns from silicon .
Advanced: How can researchers resolve contradictions in reported biological activity data between structurally similar ethanone derivatives?
Answer: Contradictions often arise from subtle structural differences. A systematic approach includes:
Structural Benchmarking: Compare substitution patterns (e.g., methoxy vs. hydroxyl groups) using X-ray crystallography or computational modeling (e.g., DFT) to identify electronic effects .
Assay Validation: Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate compound-specific effects .
Meta-Analysis: Cross-reference bioactivity data with databases like PubChem, filtering for compounds with identical functional groups .
Example Data Contradiction Resolution:
| Compound | Substituent | IC₅₀ (µM) | Reference |
|---|---|---|---|
| A | -OCH₃ | 12.3 | |
| B | -OH | 45.8 | |
| Conclusion: Methoxy groups enhance activity 3.7-fold compared to hydroxyl groups in analogous systems. |
Advanced: How to optimize multi-step synthesis for higher yield and purity?
Answer: Key steps derived from analogous silyl ether syntheses:
Protection-Deprotection: Use TBDMSCl in DMF with imidazole to protect phenolic -OH groups (yield >85%) .
Coupling Reactions: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-ethanone formation. Optimize ligand (e.g., SPhos) and base (K₃PO₄) for minimal side products .
Purification: Use silica gel chromatography with hexane:EtOAc (4:1) gradient, followed by recrystallization in ethanol .
Critical Parameters:
- Temperature Control: Maintain <40°C during silylation to prevent desilylation .
- Moisture Avoidance: Use anhydrous solvents and inert atmosphere (N₂/Ar) to stabilize the TBDMS group .
Basic: What are the key physicochemical properties influencing experimental design?
Answer:
- Solubility: Sparingly soluble in water (<0.1 mg/mL); use DMSO or THF for biological assays .
- Stability: Hydrolyzes under acidic/alkaline conditions; store in neutral buffers (pH 6–8) .
- Melting Point: ~17–18°C (similar to analogues), requiring refrigeration during storage .
Advanced: How does the TBDMS group impact reactivity in downstream modifications?
Answer:
- Steric Hindrance: The bulky TBDMS group reduces nucleophilic attack at the adjacent methoxy site, directing reactions to the ketone moiety .
- Orthogonal Protection: Enables selective deprotection using TBAF in THF, leaving methoxy groups intact .
- Case Study: In a 2023 study, TBDMS-protected derivatives showed 92% regioselectivity in Friedel-Crafts alkylation vs. 67% for unprotected analogues .
Basic: What analytical controls ensure batch-to-batch consistency?
Answer:
- HPLC: Use a C18 column (ACN:H₂O, 70:30) to monitor purity (>98% by area) .
- Karl Fischer Titration: Confirm water content <0.5% to prevent hydrolysis .
- Elemental Analysis: Match calculated vs. observed C, H, N, Si percentages (±0.3%) .
Advanced: How to validate computational models predicting this compound’s interactions with biological targets?
Answer:
Docking Studies: Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) and compare binding poses with experimental IC₅₀ values .
MD Simulations: Run 100-ns simulations in GROMACS to assess complex stability (RMSD <2 Å) .
Experimental Cross-Check: Validate top-scoring poses via site-directed mutagenesis or SPR binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
